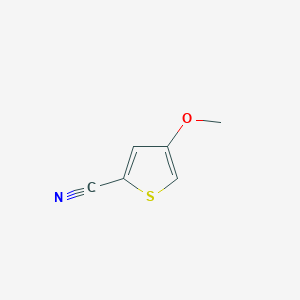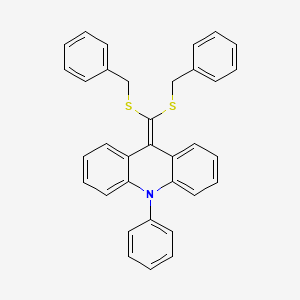
N-(4-Methoxyphenyl)-3-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring at the para position and a nitro group (-NO₂) at the meta position relative to the aniline group (-NH₂)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3-nitroaniline typically involves the nitration of N-(4-methoxyphenyl)aniline. The process begins with the preparation of N-(4-methoxyphenyl)aniline, which can be synthesized by the reaction of 4-methoxyaniline with aniline in the presence of a suitable catalyst. The nitration step involves treating N-(4-methoxyphenyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the meta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is carefully monitored to prevent over-nitration and to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the replacement of the methoxy group.
Oxidation: The compound can undergo oxidation reactions where the methoxy group is oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: N-(4-Methoxyphenyl)-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-(4-Carboxyphenyl)-3-nitroaniline.
科学的研究の応用
N-(4-Methoxyphenyl)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-3-nitroaniline depends on its chemical structure and the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-2-nitroaniline
- N-(4-Methoxyphenyl)-4-nitroaniline
- N-(4-Methoxyphenyl)-3-chloroaniline
Uniqueness
N-(4-Methoxyphenyl)-3-nitroaniline is unique due to the specific positioning of the nitro group at the meta position relative to the aniline group. This positioning influences its chemical reactivity and biological activity, making it distinct from other isomers such as N-(4-Methoxyphenyl)-2-nitroaniline and N-(4-Methoxyphenyl)-4-nitroaniline. The presence of the methoxy group also imparts specific electronic and steric properties that affect its interactions in chemical and biological systems.
特性
CAS番号 |
88849-27-8 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-3-nitroaniline |
InChI |
InChI=1S/C13H12N2O3/c1-18-13-7-5-10(6-8-13)14-11-3-2-4-12(9-11)15(16)17/h2-9,14H,1H3 |
InChIキー |
UBBYAHYFZKPDQH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
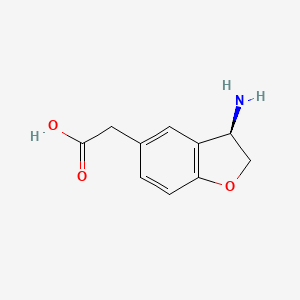
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
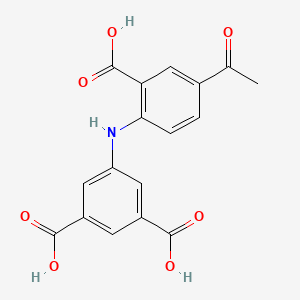
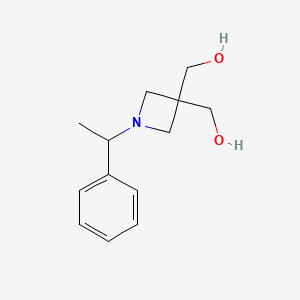
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
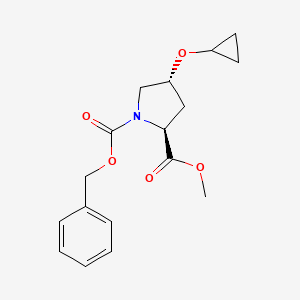
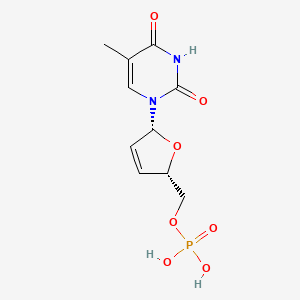
![2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline](/img/structure/B12938317.png)
